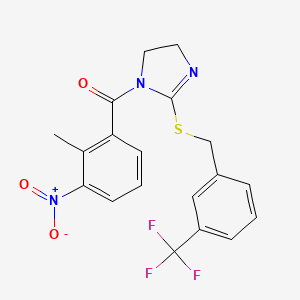

N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

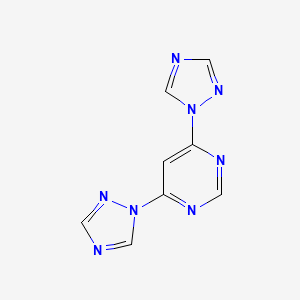

N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Applications De Recherche Scientifique

Fluorescent Molecular Probes

N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide and similar compounds exhibit properties valuable in the development of fluorescent molecular probes. These compounds show strong solvent-dependent fluorescence, correlated with solvent polarity, arising from intramolecular charge transfer. Their fluorescence-environment dependence, long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts make them suitable for creating ultrasensitive probes for studying biological events and processes (Diwu et al., 1997).

Corrosion Inhibition

Derivatives of this compound, specifically thiophene Schiff base compounds, have been investigated for their ability to inhibit corrosion on mild steel surfaces in acidic solutions. These studies reveal that such compounds are effective corrosion inhibitors, with efficiency increasing alongside inhibitor concentration. Their adsorption on steel surfaces complies with Langmuir’s isotherm, highlighting their potential in protecting metals against corrosion in industrial applications (Daoud et al., 2014).

Tautomeric Behavior and Spectroscopic Analysis

Research into sulfonamide derivatives, including those similar to this compound, has explored their tautomeric behavior using spectroscopic methods. These studies are crucial in understanding the pharmaceutical and biological activities of such compounds, as molecular conformation significantly impacts these properties. Through infrared and nuclear magnetic resonance spectroscopy, insights into the tautomeric forms of these molecules enhance our understanding of their behavior in biological systems (Erturk et al., 2016).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and assessed for their antimicrobial efficacy against a variety of bacterial and fungal pathogens. Notably, certain derivatives exhibited potent activity, surpassing that of reference drugs, against Gram-positive and Gram-negative bacteria as well as fungi. This demonstrates their potential as leads in the development of new antimicrobial agents (Ghorab et al., 2017).

Propriétés

IUPAC Name |

N-[4-[[2-(dimethylamino)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S2/c1-13(2)18(22)20-15-5-7-16(8-6-15)26(23,24)19-11-17(21(3)4)14-9-10-25-12-14/h5-10,12-13,17,19H,11H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFAVCYAZBBWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)

![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)

![4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2419466.png)

![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2419468.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2419474.png)

![6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2419479.png)